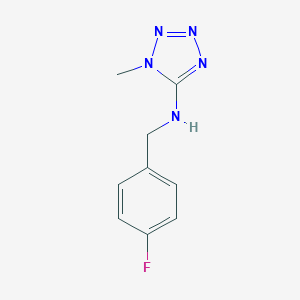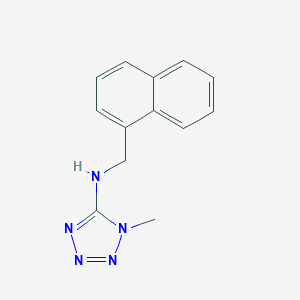![molecular formula C19H18N2 B503672 N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine ring connected through a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine typically involves the reaction of 4-bromomethylbiphenyl with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(4-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of biphenyl and pyridine moieties provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C19H18N2 |
|---|---|
Poids moléculaire |
274.4g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-18(7-3-1)19-10-8-16(9-11-19)13-21-15-17-5-4-12-20-14-17/h1-12,14,21H,13,15H2 |
Clé InChI |
VRNVPEMJTXLWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine](/img/structure/B503594.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503598.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)
![1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B503600.png)
![N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503602.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503603.png)
![N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-1H-tetrazol-5-amine](/img/structure/B503608.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
